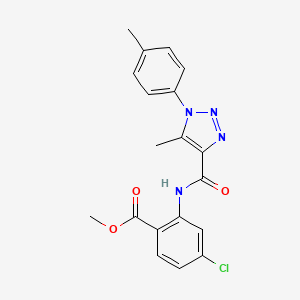

methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3/c1-11-4-7-14(8-5-11)24-12(2)17(22-23-24)18(25)21-16-10-13(20)6-9-15(16)19(26)27-3/h4-10H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOGVVVCVHOQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole can be prepared by reacting p-tolyl azide with 5-methyl-1-pentyne under copper(I) catalysis (CuAAC reaction).

2

Biological Activity

Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, with the CAS number 923157-32-8, is a compound that has garnered attention due to its potential biological activities. The structure of this compound includes a triazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.8 g/mol. The structure features a chloro group and a triazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 923157-32-8 |

| Molecular Formula | C₁₉H₁₇ClN₄O₃ |

| Molecular Weight | 384.8 g/mol |

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its pharmacological properties through various studies.

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Case Study:

A study evaluated the effects of triazole derivatives on HeLa and Jurkat cells. The most active compounds induced apoptosis and cell cycle arrest in the G2/M phase, suggesting their potential as anticancer agents .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. Research has indicated that certain synthesized pyrazole carboxamides exhibit notable antifungal activity. This suggests that this compound may have similar effects against fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the triazole ring is crucial for its interaction with biological targets.

| Structural Element | Biological Activity |

|---|---|

| Triazole Ring | Anticancer and antifungal |

| Chloro Group | Enhances lipophilicity |

| Methyl and p-Tolyl Groups | Improves binding affinity |

Pharmacokinetics and Toxicology

In silico assessments of similar compounds suggest favorable pharmacokinetic profiles based on their physicochemical properties. However, detailed toxicological studies specific to this compound are necessary to evaluate safety and efficacy in clinical settings .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of triazoles exhibit significant activity against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate could serve as a lead compound for developing new antimicrobial agents.

Anti-Cancer Properties

Recent research has also explored the anti-cancer potential of triazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings highlight the potential of this compound as an anti-cancer agent.

Fungicidal Activity

The agricultural sector has shown interest in this compound for its fungicidal properties. It has been tested against common fungal pathogens affecting crops.

Efficacy Against Fungal Pathogens

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium oxysporum | 50 |

| Botrytis cinerea | 40 |

| Rhizoctonia solani | 60 |

These results suggest that this compound may be effective as a crop protection agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Chloro and Bromo Derivatives

highlights a direct comparison between 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) and its bromo analog (compound 5). Key findings include:

- Structural Similarities : Both compounds share the triazole-pyrazole-thiazole backbone but differ in halogen substituents (Cl vs. Br).

- Intermolecular Interactions: The chloro substituent in compound 4 may enhance binding to microbial targets via halogen bonding, a feature less pronounced in bromo analogs due to larger atomic size .

Table 1: Comparison of Chloro and Bromo Derivatives

Schiff Base Analogs with Triazole Motifs

describes benzyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-yl)-ethylidene)hydrazine-1-carbodithiote (BTC) , a Schiff base containing the same triazole core. Key differences include:

- Functional Groups : BTC replaces the benzoate ester with a carbodithioate group, altering solubility and reactivity.

Table 2: Structural and Functional Comparison with BTC

Functional Analogues and Research Findings

Triazole-Benzothiazole Hybrids

Compounds like 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () share the triazole-carbothioate motif. These derivatives prioritize thioester linkages over benzoate esters, which may enhance metabolic stability but reduce solubility .

Q & A

Synthesis and Reaction Optimization

Q: What methodologies are recommended for synthesizing methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step reactions, including cyclocondensation, esterification, and amidation. For example:

- Triazole formation: Use a Huisgen 1,3-dipolar cycloaddition with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .

- Amidation: Optimize stoichiometry (1:1 molar ratio of triazole intermediate to 4-chloro-2-aminobenzoate) and solvent choice (DMF or THF) to enhance coupling efficiency.

- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the final product.

Yield optimization may require temperature control (70–80°C for amidation) and inert atmosphere (N₂) to prevent oxidation .

Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound? A:

- NMR (¹H/¹³C): Identify aromatic protons (δ 7.2–8.1 ppm for p-tolyl and benzoate groups) and methyl groups (δ 2.3–2.5 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Biological Activity and Structure-Activity Relationships (SAR)

Q: How do structural modifications (e.g., substituents on the triazole or benzoate rings) influence this compound’s biological activity? A:

Safety and Handling Protocols

Q: What are the key safety precautions for handling this compound in laboratory settings? A:

- GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- PPE Requirements: Nitrile gloves, lab coat, safety goggles, and NIOSH-approved respirators for aerosol prevention .

- Storage: Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Waste Disposal: Neutralize with 10% NaOH solution before incineration .

Stability and Degradation Studies

Q: How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions? A:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines).

- pH Stability: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 0, 7, 14, and 30 days.

- Degradation Products: Identify hydrolyzed products (e.g., free carboxylic acid) using LC-MS/MS .

Computational Modeling for Mechanism Elucidation

Q: What computational approaches are suitable for predicting this compound’s interaction with biological targets? A:

- Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB ID: 1TQN).

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential and H-bond donor/acceptor sites .

- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate conformational stability in aqueous environments .

Environmental Fate and Ecotoxicology

Q: How can researchers assess the environmental impact of this compound using OECD guidelines? A:

- Biodegradation: Conduct OECD 301F (manometric respirometry) to measure % biodegradation over 28 days.

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (EC₅₀ determination) .

- Bioaccumulation: Calculate log Kow (estimated ~3.2) to predict moderate bioaccumulation potential .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported biological activity data for this compound? A:

- Replicate Studies: Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Control Variables: Match solvent (DMSO concentration ≤1%), cell lines (ATCC-validated), and incubation times.

- Meta-Analysis: Compare datasets from PubChem, ChEMBL, and in-house results to identify outliers .

Scale-Up Challenges

Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A:

- Reactor Design: Use jacketed reactors with precise temperature control (±2°C).

- Solvent Recovery: Implement distillation systems for ethanol/DMF recycling.

- Exothermic Reactions: Monitor heat dissipation during amidation using in-line IR thermometers .

Regulatory Compliance for Preclinical Studies

Q: Which regulatory frameworks apply to preclinical toxicity testing of this compound? A:

- OECD 423: Acute oral toxicity testing in rodents.

- ICH M7: Assess mutagenic impurities via Ames test.

- GLP Compliance: Document raw data per 21 CFR Part 58 for FDA submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.